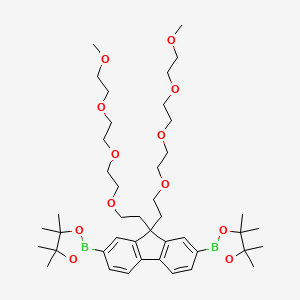

9,9-二(2,5,8,11-四氧杂十三烷基-13-基)-9H-芴-2,7-二硼酸二酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

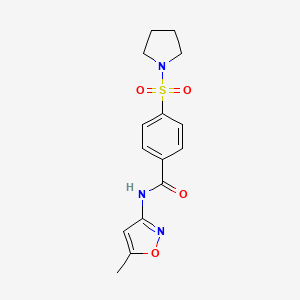

The compound is a sophisticated molecule that combines the fluorene backbone with boronic acid pinacol ester groups. Such molecules are of interest due to their potential applications in organic synthesis, particularly in cross-coupling reactions that form carbon-carbon bonds, a cornerstone of modern synthetic chemistry.

Synthesis Analysis

The synthesis of fluorene derivatives often involves palladium-catalyzed cross-coupling reactions, such as those described by Xu et al. (2015), which provide a method for synthesizing 9H-fluorene derivatives via cross-coupling of diboronates with dibromobiphenyls (Xu et al., 2015). Similarly, the preparation of boronic acid pinacol esters frequently employs palladium or nickel-catalyzed borylation of halides or triflates, as shown in research by Takagi et al. (2002) and Niwa et al. (2015) for various aryl and alkenyl substrates (Takagi et al., 2002); (Niwa et al., 2015).

科学研究应用

聚合物合成和光学性质

9,9-二(2,5,8,11-四氧杂十三烷基)-9H-芴-2,7-二硼酸二酯,是芴二硼酸酯的衍生物,在聚合物合成中得到应用。例如,它被用于Suzuki-Miyaura交叉偶联反应,合成了一种噻唑基聚合物。通过各种光谱方法表征的这种聚合物展现出独特的光学性质,可能有助于设计晶体管和光伏(Cetin, 2023)。

芴取代化合物的合成

通过涉及芴二硼酸酯的Suzuki偶联反应合成的芴取代化合物,在各种应用中显示出潜力。这些化合物通过标准光谱方法表征,展示出独特的光谱性质。这些性质在材料科学研究中具有重要意义,并可应用于光发射和电子学等领域(Alidağı等,2017)。

在有机合成和材料科学中的应用

该化合物还在更广泛的有机合成和材料科学领域中得到应用。例如,通过C-F键活化和与双(孔雀酸)二硼酸酯的金属转移合成芳基硼酸酯的应用是重要的。这个过程涉及各种部分氟化芳烃,展示了芴二硼酸酯衍生物在合成一系列硼酸酯中的多功能性(Zhou et al., 2016)。

电致发光性质

研究了使用芴二硼酸酯衍生物合成的某些聚合物的电致发光性质。这些性质对于开发新材料用于光电应用,如发光二极管(LED)和其他电子设备至关重要(Wong et al., 2005)。

安全和危害

属性

IUPAC Name |

2-[9,9-bis[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H68B2O12/c1-39(2)40(3,4)55-44(54-39)33-11-13-35-36-14-12-34(45-56-41(5,6)42(7,8)57-45)32-38(36)43(37(35)31-33,15-17-48-23-25-52-29-27-50-21-19-46-9)16-18-49-24-26-53-30-28-51-22-20-47-10/h11-14,31-32H,15-30H2,1-10H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBEFIPWLBAKGGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(CCOCCOCCOCCOC)CCOCCOCCOCCOC)C=C(C=C4)B5OC(C(O5)(C)C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H68B2O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

798.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-(9,9-Di(2,5,8,11-tetraoxatridecan-13-yl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(E)-[amino-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 2-chlorobenzoate](/img/structure/B2492556.png)

![3-(4-fluorophenyl)-5-[1-(3-fluorophenyl)-1H-pyrazol-3-yl]-2,1-benzisoxazole](/img/structure/B2492557.png)

![2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2492565.png)

![Ethyl 3-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-2-butenoate](/img/structure/B2492569.png)

![N-[2-(3,5-Dimethylpyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2492573.png)